

## Application Notes and Protocols for Studying Navafenterol using Precision-Cut Lung Slices

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Navafenterol (AZD8871) is a novel single-molecule bronchodilator with dual pharmacology, acting as both a muscarinic M3 receptor antagonist and a  $\beta$ 2-adrenergic receptor agonist.[1][2] This unique profile offers a promising therapeutic approach for chronic obstructive pulmonary disease (COPD) by targeting two key pathways involved in airway smooth muscle contraction and relaxation.[3][4] Precision-cut lung slices (PCLS) have emerged as a powerful ex vivo model for respiratory research, bridging the gap between traditional in vitro cell cultures and complex in vivo animal models.[5] PCLS preserve the native architecture and cellular heterogeneity of the lung, providing a physiologically relevant environment to study the efficacy and mechanism of action of novel therapeutics like **Navafenterol**.[5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing PCLS to investigate the pharmacological effects of **Navafenterol** on airway function.

#### **Data Presentation**

The following tables summarize the quantitative data on **Navafenterol**'s potency and its effects on bronchoconstriction in human precision-cut lung slices (hPCLS).

Table 1: Potency of Navafenterol at Muscarinic and Adrenergic Receptors



Receptor	Parameter	Value	Species	Reference
Human Muscarinic M3	pIC50	9.5	Human	[1]
Human β2- Adrenoceptor	pEC50	9.5	Human	[1]
Human Muscarinic M1	pIC50	9.9	Human	[1]
Human Muscarinic M2	pIC50	9.9	Human	[1]
Human Muscarinic M4	pIC50	10.4	Human	[1]
Human Muscarinic M5	pIC50	8.8	Human	[1]
Human β1- Adrenoceptor	pEC50	9.0	Human	[1]
Human β3- Adrenoceptor	pEC50	8.7	Human	[1]

Table 2: Effect of Navafenterol on Histamine-Induced Bronchoconstriction in hPCLS



Treatment	Histamine pEC50	Fold Shift vs. Vehicle	Notes	Reference
Vehicle	6.8 ± 0.2	-	Baseline response	[3]
Navafenterol (3 nM)	6.5 ± 0.2	2.0	[3]	
Navafenterol (10 nM)	6.3 ± 0.2	3.2	[3]	
Navafenterol (30 nM)	6.1 ± 0.2	5.0	[3]	
Navafenterol (100 nM)	5.8 ± 0.2	10.0	[3]	
Navafenterol (300 nM)	5.5 ± 0.2	20.0	[3]	
Navafenterol (30 nM) + Propranolol (10 μM)	6.7 ± 0.2	1.3	β2AR blockade	[3]
Navafenterol (100 nM) + Propranolol (10 μM)	6.6 ± 0.2	1.6	β2AR blockade	[3]

Table 3: Effect of **Navafenterol** on Thromboxane A2 (U46619)-Induced Bronchoconstriction in hPCLS



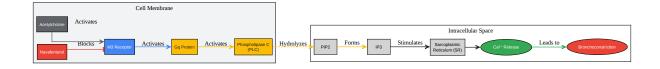
Treatment	U46619 pEC50	Fold Shift vs. Vehicle	Notes	Reference
Vehicle	7.9 ± 0.1	-	Baseline response	[3]
Navafenterol (300 nM)	7.5 ± 0.1	2.5	[3]	
Navafenterol (300 nM) + Propranolol (10 μM)	7.9 ± 0.1	1.0	β2AR blockade	[3]

## **Signaling Pathways**

**Navafenterol**'s dual pharmacology targets two distinct signaling cascades in airway smooth muscle cells, leading to a synergistic bronchodilatory effect.

## **Muscarinic M3 Receptor Antagonism**

**Navafenterol** competitively inhibits the binding of acetylcholine (ACh) to M3 muscarinic receptors on airway smooth muscle cells.[7] This blockade prevents the Gq protein-mediated activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] The subsequent decrease in IP3-mediated calcium release from the sarcoplasmic reticulum leads to a reduction in intracellular calcium levels, preventing bronchoconstriction.[9][10]





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Navafenterol's M3 receptor antagonism pathway.

### **β2-Adrenergic Receptor Agonism**

As a β2-adrenergic receptor agonist, **Navafenterol** stimulates the Gs protein-coupled pathway. [11] This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[11][12] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets. This cascade ultimately results in decreased intracellular calcium concentrations and reduced sensitivity of the contractile machinery to calcium, leading to airway smooth muscle relaxation and bronchodilation.[11][13]



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Navafenterol's β2-adrenergic receptor agonism pathway.

# Experimental Protocols Preparation of Human Precision-Cut Lung Slices (hPCLS)

This protocol is adapted from established methods for generating hPCLS.[3]

#### Materials:

- Human lung tissue (obtained from donor lungs deemed unsuitable for transplantation)
- Low-melting-point agarose (2.5% in DMEM/F12)
- DMEM/F12 medium



- Vibrating microtome (Vibratome)
- Biopsy punch (5 mm)
- Culture plates (24-well)
- Incubator (37°C, 5% CO2)

#### Procedure:

- Tissue Inflation: Gently inflate the human lung lobe or a segment of it with warm (37°C) 2.5% low-melting-point agarose in DMEM/F12 until fully expanded.
- Solidification: Place the inflated tissue on ice for 30 minutes to allow the agarose to solidify.
- Coring: Use a tissue corer to obtain cylindrical sections of the agarose-inflated lung.
- Slicing: Cut the tissue cores into 300-500 μm thick slices using a vibrating microtome in a bath of ice-cold DMEM/F12.
- Washing: Wash the PCLS three times in warm DMEM/F12 to remove the agarose.
- Culture: Place individual PCLS into 24-well plates with culture medium and incubate at 37°C and 5% CO2. Allow the slices to recover overnight before initiating experiments.

## **Bronchoconstriction Assay in hPCLS**

This protocol details the methodology for assessing the bronchoprotective effect of **Navafenterol** against contractile agonists.[3]

#### Materials:

- Prepared hPCLS in culture
- Navafenterol stock solution
- Contractile agonists (e.g., histamine, thromboxane A2 analog U46619)
- β2-adrenergic antagonist (e.g., propranolol)



- · Microscope with a digital camera
- Image analysis software

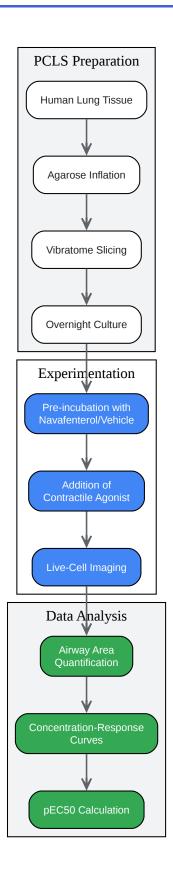
#### Procedure:

- Pre-incubation: Pre-incubate the hPCLS with desired concentrations of Navafenterol (e.g., 3-300 nM) or vehicle control for 30 minutes. For experiments investigating the specific contribution of β2-agonism, co-incubate with propranolol (e.g., 10 μM).
- Baseline Imaging: Capture baseline images of the airway lumen in each PCLS.
- Cumulative Concentration-Response: Add increasing concentrations of the contractile agonist (e.g., histamine or U46619) to the wells at regular intervals (e.g., every 5 minutes).
- Image Acquisition: Capture images of the airway lumen after each addition of the agonist.
- Data Analysis: Measure the airway lumen area in each image using image analysis software.
   Normalize the data by expressing the airway area as a percentage of the baseline area.
- Curve Fitting: Plot the concentration-response curves and calculate the pEC50 values using appropriate pharmacological software.

## **Experimental Workflow**

The following diagram illustrates the general workflow for studying the effects of **Navafenterol** using PCLS.





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General workflow for studying Navafenterol in PCLS.



#### Conclusion

Precision-cut lung slices provide a robust and physiologically relevant platform for the preclinical evaluation of **Navafenterol**. The protocols and data presented here offer a framework for researchers to investigate its dual pharmacological actions and to quantify its bronchoprotective effects in human-like tissue. This ex vivo model can significantly contribute to a deeper understanding of **Navafenterol**'s mechanism of action and its therapeutic potential in obstructive airway diseases.

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